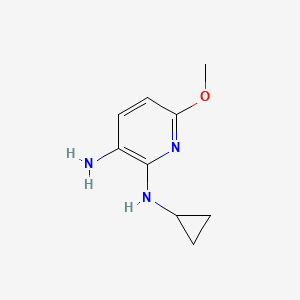![molecular formula C9H19N3S2 B12850191 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea is a sulfur-nitrogen heterocyclic compound It is known for its unique chemical structure, which includes a thiomorpholine ring and a thiourea group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea typically involves the reaction of ethylamine with thiourea in the presence of a thiomorpholine derivative. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained. One common method involves the use of microwave-supported one-pot reactions, which offer advantages such as shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiomorpholine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-nitrogen heterocycles.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiomorpholine ring can interact with cell membranes, affecting their permeability and function . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea: Similar structure but with a methyl group instead of an ethyl group.
5-Alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one: Contains a thiazole ring instead of a thiourea group.
1,3,4-Thiadiazole Derivatives: These compounds have a thiadiazole ring and exhibit similar biological activities.
Uniqueness
3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea is unique due to its specific combination of a thiomorpholine ring and a thiourea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H19N3S2 |
|---|---|
Molekulargewicht |
233.4 g/mol |
IUPAC-Name |
1-ethyl-3-(2-thiomorpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C9H19N3S2/c1-2-10-9(13)11-3-4-12-5-7-14-8-6-12/h2-8H2,1H3,(H2,10,11,13) |
InChI-Schlüssel |
WQKCSCGWXMQXBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)NCCN1CCSCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
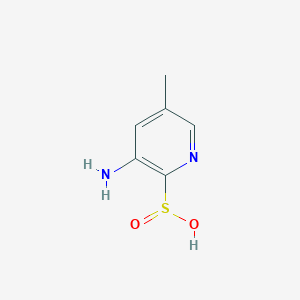

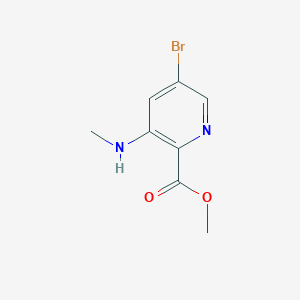
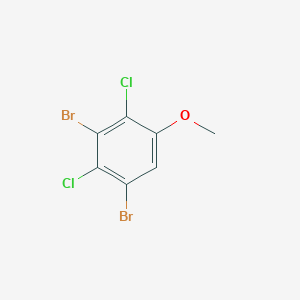
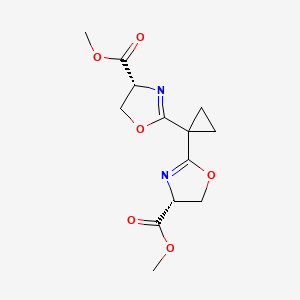


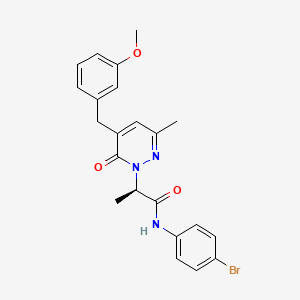
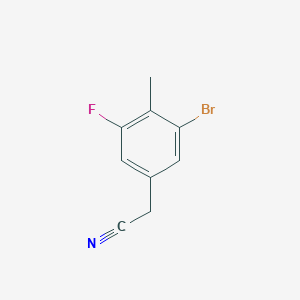
![1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12850170.png)
![N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B12850178.png)
![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
